molecular formula C14H16N2O2 B4571555 4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE

4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE

Cat. No.: B4571555
M. Wt: 244.29 g/mol
InChI Key: SZCPYQDHBSLMIV-UHFFFAOYSA-N
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Description

4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE is a benzamide derivative featuring a butyl substituent at the 4-position of the benzene ring and an oxazol-3-yl group attached to the amide nitrogen. This compound combines a lipophilic alkyl chain with a heterocyclic oxazole moiety, which may confer unique electronic, conformational, and biological properties. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is known to enhance metabolic stability and participate in specific molecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

4-butyl-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-3-4-11-5-7-12(8-6-11)14(17)15-13-9-10-18-16-13/h5-10H,2-4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPYQDHBSLMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(12-oxazol-3-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.

Industrial Production Methods

Industrial production of benzamides, including this compound, often involves similar condensation reactions but on a larger scale. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring high efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-N-(12-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-Butyl-N-(12-oxazol-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butyl-N-(12-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and benzamide core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound for studying biological mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The structural uniqueness of 4-BUTYL-N-(12-OXAZOL-3-YL)BENZAMIDE becomes evident when compared to other benzamide derivatives:

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) Substituents: A hydroxy group at the 2-position and a methoxyphenethylamine-derived N-substituent. Key Features: Polar phenolic and methoxy groups enhance solubility in aqueous media. The hydroxy group may confer antioxidant activity, while the methoxy groups could influence receptor binding . Synthesis: Prepared via a 6-hour reaction of methyl salicylate with 3,4-dimethoxyphenethylamine at room temperature (34% yield) .

BENZAMIDE, N-[2-(BUTYLAMINO)-2-OXOETHYL]-4-METHOXY Substituents: A methoxy group at the 4-position and a butylamino-oxoethyl chain on the amide nitrogen.

4-Butyl-N-(3,3-dimethylbutyl)benzamide

  • Substituents : A branched 3,3-dimethylbutyl group on the amide nitrogen.
  • Key Features : The bulky dimethylbutyl group introduces steric hindrance, which may reduce conformational flexibility and affect packing in crystalline phases. Molecular weight: 261.40 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (Predicted) Key Functional Groups
This compound ~275.35 ~3.2 Moderate (lipophilic) Oxazole, butyl
Rip-D ~315.37 ~2.5 High (polar groups) Hydroxy, methoxy
4-Butyl-N-(3,3-dimethylbutyl)benzamide 261.40 ~3.8 Low (branched alkyl) Dimethylbutyl

*LogP values estimated using fragment-based methods.

Conformational and Foldameric Behavior

  • This compound: The oxazole ring’s rigidity may stabilize specific conformations, while the butyl chain enhances lipophilicity.
  • N-Alkylated Benzanilides : Compounds with shorter alkyl chains (e.g., methyl or ethyl) exhibit greater conformational flexibility but lower thermal stability compared to bulkier derivatives like the dimethylbutyl analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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